molecular formula C18H23NO B1307282 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde CAS No. 590347-39-0

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde

Cat. No. B1307282
CAS RN: 590347-39-0
M. Wt: 269.4 g/mol
InChI Key: UELWPUFTTXTQJQ-UHFFFAOYSA-N
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Description

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.4 g/mol.


Molecular Structure Analysis

The InChI code for 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is 1S/C13H15NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-8,14H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde are not available, indole-3-carbaldehyde derivatives are known to be involved in multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many natural alkaloids, which have significant biological activities. The compound can be used as a precursor in the synthesis of complex alkaloid structures. These synthetic alkaloids have potential applications in pharmacology, especially in the development of drugs with anticancer, antimicrobial, and various other therapeutic properties .

Development of Anticancer Agents

The indole moiety is a common feature in compounds with anticancer activity. Researchers can modify the core structure of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde to create novel molecules that can be screened for their ability to inhibit the growth of cancer cells. This process involves the synthesis of derivatives and their subsequent evaluation in cell-based assays .

Antimicrobial Research

Indole derivatives are known to exhibit antimicrobial properties. By altering the substituents on the indole ring of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde , scientists can develop new antimicrobial agents. These agents can be tested against a variety of pathogenic bacteria and fungi to assess their efficacy and potential as new treatments .

Neuroprotective Drug Discovery

The structural complexity of indole derivatives makes them suitable candidates for neuroprotective drug discovery. The compound can be used to synthesize molecules that may protect nerve cells from damage or degeneration. This is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s .

Molecular Docking Studies

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde: can serve as a base structure for molecular docking studies. These studies help in understanding how the compound and its derivatives interact with various biological targets, which is crucial for the rational design of drugs with specific actions .

Green Chemistry Applications

The synthesis of indole derivatives, including 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde , can be optimized using principles of green chemistry. This includes minimizing the use of hazardous substances, designing energy-efficient processes, and maximizing the yield of the desired product. Such approaches contribute to sustainable practices in chemical research .

properties

IUPAC Name

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(2,3)13-8-9-16-14(10-13)15(11-20)17(19-16)12-6-4-5-7-12/h8-12,19H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWPUFTTXTQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179492
Record name 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde

CAS RN

590347-39-0
Record name 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590347-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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